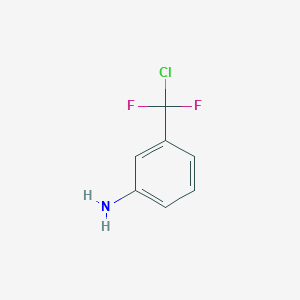

3-(Chlorodifluoromethyl)aniline

Description

3-(Chlorodifluoromethyl)aniline is a halogenated aromatic amine with the molecular formula C₇H₅ClF₂N. It features a chlorodifluoromethyl (-CF₂Cl) substituent at the meta position of the aniline ring. This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis, as evidenced by its application in preparing nicotinic acid derivatives (Stage 2018.3, ). Its structural uniqueness arises from the electron-withdrawing effects of the -CF₂Cl group, which influence its reactivity in electrophilic substitution and coupling reactions.

Properties

IUPAC Name |

3-[chloro(difluoro)methyl]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2N/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOOUDHLDGVRDJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(F)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35199-72-5 | |

| Record name | 3-(chlorodifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chlorodifluoromethyl)aniline typically involves the introduction of the chloro(difluoro)methyl group onto the aniline ring. One common method is through the reaction of aniline with chloro(difluoromethyl) reagents under controlled conditions. The reaction may require the presence of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to maximize yield and purity. The process often includes steps such as purification and isolation to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3-(Chlorodifluoromethyl)aniline can undergo various chemical reactions, including:

Substitution Reactions: The chloro(difluoro)methyl group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride are used.

Coupling Reactions: Palladium catalysts and boron reagents are typically employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(Chlorodifluoromethyl)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biochemical pathways and interactions.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Chlorodifluoromethyl)aniline involves its interaction with specific molecular targets. The chloro(difluoro)methyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biochemical pathways and result in specific biological effects.

Comparison with Similar Compounds

To contextualize its properties, 3-(Chlorodifluoromethyl)aniline is compared to structurally related aniline derivatives, including 3-(Trifluoromethyl)aniline , 3-Chloroaniline , 3,4-Dichloroaniline , and 4-(3-Chlorophenyl)aniline . Key differences in substituent effects, physicochemical properties, and applications are outlined below.

Structural and Electronic Properties

| Compound | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Key Electronic Effects |

|---|---|---|---|---|

| This compound | -CF₂Cl (meta) | C₇H₅ClF₂N | 196.57 | Strong electron-withdrawing (-I, -σ) |

| 3-(Trifluoromethyl)aniline | -CF₃ (meta) | C₇H₆F₃N | 175.12 | Very strong -I/-σ (more than -CF₂Cl) |

| 3-Chloroaniline | -Cl (meta) | C₆H₆ClN | 127.57 | Moderate -I, weak +M resonance |

| 3,4-Dichloroaniline | -Cl (meta and para) | C₆H₅Cl₂N | 162.02 | Enhanced -I, steric hindrance |

| 4-(3-Chlorophenyl)aniline | Biphenyl-Cl (para) | C₁₂H₁₀ClN | 203.67 | Extended conjugation, steric bulk |

Key Observations :

- The -CF₂Cl group in this compound provides less electron withdrawal than -CF₃ (3-(Trifluoromethyl)aniline) but more than a single -Cl (3-Chloroaniline) .

- Biphenyl derivatives like 4-(3-Chlorophenyl)aniline exhibit extended π-conjugation, altering UV absorption and reactivity in coupling reactions .

Key Observations :

- This compound’s -CF₂Cl group enhances para selectivity in coupling reactions compared to non-fluorinated analogs .

- 3,4-Dichloroaniline’s environmental risk arises from microbial transformation to carcinogenic azobenzenes .

Key Observations :

Biological Activity

3-(Chlorodifluoromethyl)aniline is an aromatic compound with the chemical formula CHClFN, classified under difluoromethylated anilines. This compound is of interest due to its unique electronic properties imparted by the chlorodifluoromethyl group, which can influence its biological interactions and potential therapeutic applications. Despite limited direct studies on this specific compound, insights can be drawn from related difluoromethylated compounds and their biological activities.

The presence of both chlorine and difluoromethyl groups significantly affects the compound's reactivity and solubility. These properties are crucial for understanding how this compound interacts with biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 188.59 g/mol |

| Boiling Point | 135-140 °C |

| Solubility in Water | Low |

| LogP | 3.5 |

Enzymatic Interactions

Research suggests that difluoromethylated compounds can inhibit various enzymes or interact with cellular receptors, potentially leading to therapeutic effects. For example, studies have indicated that similar compounds may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in the liver.

Toxicity Studies

Toxicological assessments have shown that chlorinated anilines, including this compound, exhibit varying degrees of toxicity towards aquatic organisms. The compound's acute toxicity classification indicates it poses risks to both human health and environmental safety .

- Acute Toxicity Levels :

- Inhalation : Toxic (Category 2)

- Dermal : Toxic (Category 3)

- Oral : Toxic (Category 3)

Case Studies

Several studies have highlighted the environmental impact and degradation pathways of chlorinated anilines, which provide indirect insights into the biological activity of this compound:

- Biodegradation by Microbial Strains :

- Microbial Community Dynamics :

Potential Therapeutic Applications

The unique structure of this compound may confer advantages in drug design, particularly in targeting specific proteins involved in disease processes. For example, compounds with similar difluoromethyl groups have been explored for their ability to bind effectively to protein targets involved in cancer and neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.